molecular formula C8H6N4S2 B11050724 6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol

6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol

Cat. No.: B11050724
M. Wt: 222.3 g/mol
InChI Key: NEKITEPWKWCAPB-UHFFFAOYSA-N
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Description

6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[4,5-e][2,1,3]benzothiadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with 2-chloro-3-oxobutanoate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, substituted thiols.

Scientific Research Applications

6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transfer and emission processes .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the imidazole ring.

    6H-imidazo[4,5-e][2,1,3]benzothiadiazole: Similar structure but without the methyl and thiol groups.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields .

Properties

Molecular Formula

C8H6N4S2

Molecular Weight

222.3 g/mol

IUPAC Name

6-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thione

InChI

InChI=1S/C8H6N4S2/c1-12-5-3-2-4-6(11-14-10-4)7(5)9-8(12)13/h2-3,10H,1H3

InChI Key

NEKITEPWKWCAPB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=C3C(=NSN3)C2=NC1=S

Origin of Product

United States

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